4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl

Descripción general

Descripción

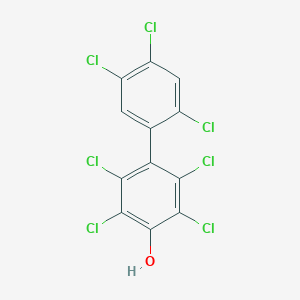

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl is a member of biphenyls, a trichlorobenzene and a tetrachlorobenzene.

Actividad Biológica

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187) is a hydroxylated derivative of the polychlorinated biphenyl (PCB) 2,2',3,4',5,5',6-heptachlorobiphenyl. This compound has garnered attention due to its potential biological activities and environmental implications. Its structure includes seven chlorine atoms and one hydroxyl group attached to a biphenyl framework, which significantly influences its reactivity and biological interactions.

- Molecular Formula : C₁₂H₃Cl₇O

- Molecular Weight : 411.3 g/mol

- CAS Number : 158076-68-7

Biological Activity Overview

Research indicates that 4-OH-CB187 exhibits various biological activities that can impact both human health and ecosystems. The compound's structural similarity to natural hormones allows it to interact with endocrine systems, potentially disrupting hormonal functions.

The biological activity of 4-OH-CB187 can be attributed to several mechanisms:

- Endocrine Disruption : It can bind to estrogen receptors, mimicking estrogenic effects which may lead to reproductive dysfunction and other hormonal imbalances .

- Cytotoxic Effects : Studies have shown that it can induce oxidative stress in biological systems, leading to cellular damage .

- Gene Regulation : The compound may alter the transcription of genes involved in metabolic processes by interacting with the aryl hydrocarbon receptor (AhR), similar to other PCBs .

Toxicity Profile

4-OH-CB187's toxicity profile suggests significant health risks:

- Acute Toxicity : It is harmful if ingested and may cause severe irritation upon contact with skin or eyes .

- Chronic Effects : Long-term exposure has been associated with carcinogenic effects and developmental disorders .

Case Studies

Several studies have investigated the biological effects of 4-OH-CB187:

Study 1: Endocrine Disruption in Mice

A study demonstrated that exposure to 4-OH-CB187 resulted in decreased serum thyroxine levels in mice. This effect was linked to increased accumulation of thyroxine in the liver, indicating potential thyroid disruption mechanisms .

Study 2: Neuronal Development Impairment

Research has shown that hydroxy-PCB congeners, including 4-OH-CB187, disrupt neuronal development in cerebellar Purkinje cells. This raises concerns about their role in developmental brain disorders .

Study 3: Pharmacokinetics in Animal Models

In a pharmacokinetic study involving rats and guinea pigs, 4-OH-CB187 was identified as the most abundant hydroxylated PCB metabolite. The study highlighted its retention in blood and implications for bioaccumulation in food chains .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2',3,4',5,5',6-Heptachlorobiphenyl | C₁₂H₃Cl₇ | Lacks hydroxyl group; more hydrophobic |

| 3-Hydroxy-2,2',3,4',5,6-Heptachlorobiphenyl | C₁₂H₃Cl₆O | Different hydroxyl position; altered biological activity |

| 4-Hydroxy-2,2',3,3',4',5'-Heptachlorobiphenyl | C₁₂H₃Cl₇O | Similar structure; different chlorination pattern |

Environmental Impact

As a persistent organic pollutant (POP), 4-OH-CB187 can bioaccumulate in ecosystems. Its stability allows it to travel long distances through environmental compartments such as soil and water. Monitoring its levels is crucial for assessing environmental risks associated with PCBs.

Propiedades

IUPAC Name |

2,3,5,6-tetrachloro-4-(2,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRFGDJHIVRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166371 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158076-68-7 | |

| Record name | 4-Hydroxy-2,2′,3,4′,5,5′,6-heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158076-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5',6-heptachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.